Lipophilicity (XLogP3-AA): 2-Butyl-5-methylpiperidine Exhibits Significantly Higher Lipophilicity Than Shorter-Chain Analogs
2-Butyl-5-methylpiperidine possesses an XLogP3-AA value of 2.9, which is 45% higher than that of 2-ethyl-5-methylpiperidine (XLogP3-AA = 2.0) and approximately 7-fold higher than 5-methylpiperidine (XLogP3-AA ~0.4) [1][2]. This increased lipophilicity, driven by the longer butyl chain, translates to an enhanced calculated logP, a key determinant of membrane permeability and tissue distribution.
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-ethyl-5-methylpiperidine: 2.0; 5-methylpiperidine: ~0.4 |
| Quantified Difference | 45% higher vs. 2-ethyl-5-methylpiperidine; 7-fold higher vs. 5-methylpiperidine |
| Conditions | Computed by XLogP3 3.0 method as reported in PubChem |
Why This Matters
Higher lipophilicity is critical for applications requiring enhanced blood-brain barrier penetration or improved partitioning into lipid membranes, directly impacting lead optimization strategies.
- [1] PubChem. 2-Butyl-5-methylpiperidine. National Center for Biotechnology Information. PubChem CID 81319375. https://pubchem.ncbi.nlm.nih.gov/compound/81319375 View Source
- [2] PubChem. 2-Ethyl-5-methylpiperidine. National Center for Biotechnology Information. PubChem CID 231037. https://pubchem.ncbi.nlm.nih.gov/compound/231037 View Source
